Fusidic Acid Acyl beta-D-Glucuronide

Antimicrobial Resistance Metabolism Pharmacodynamics

Fusidic Acid Acyl beta-D-Glucuronide (CAS: 13013-66-6) is a major Phase II metabolite of the steroidal antibiotic fusidic acid, formed via conjugation with glucuronic acid catalyzed by UDP-glucuronosyltransferases (UGTs). It is a synthetic derivative employed as a critical biochemical reagent and analytical reference standard in pharmaceutical development.

Molecular Formula C37H56O12
Molecular Weight 692.843
CAS No. 13013-66-6
Cat. No. B589987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFusidic Acid Acyl beta-D-Glucuronide
CAS13013-66-6
Synonyms(3α,4α,8α,9β,11α,13α,14β,16β,17Z)-16-(Acetyloxy)-3,11-dihydroxy-29-nordammara-17(20),24-dien-21-oic Acid β-D-Glucopyranuronosyl Ester;  Fusidic Acid β-D-Glucopyranuronosyl Ester; 
Molecular FormulaC37H56O12
Molecular Weight692.843
Structural Identifiers
SMILESCC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)OC(=O)C)C)O)C
InChIInChI=1S/C37H56O12/c1-17(2)9-8-10-20(33(46)49-34-29(43)27(41)28(42)30(48-34)32(44)45)26-22-15-24(40)31-35(5)13-12-23(39)18(3)21(35)11-14-36(31,6)37(22,7)16-25(26)47-19(4)38/h9,18,21-25,27-31,34,39-43H,8,10-16H2,1-7H3,(H,44,45)/b26-20-/t18-,21?,22-,23+,24+,25-,27-,28-,29+,30-,31-,34-,35-,36-,37-/m0/s1
InChIKeyUKAPPWZUNXAAMF-JHNXOOIMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fusidic Acid Acyl beta-D-Glucuronide (CAS 13013-66-6): An Essential Reference Standard for Fusidic Acid Metabolism Studies and Analytical Method Validation


Fusidic Acid Acyl beta-D-Glucuronide (CAS: 13013-66-6) is a major Phase II metabolite of the steroidal antibiotic fusidic acid, formed via conjugation with glucuronic acid catalyzed by UDP-glucuronosyltransferases (UGTs) [1]. It is a synthetic derivative [2] employed as a critical biochemical reagent and analytical reference standard in pharmaceutical development . This compound enables the quantification of fusidic acid metabolic fate, the assessment of potential acyl glucuronide reactivity, and the validation of analytical methods for drug substance and product quality control .

Workflow Metabolite quantification in biological matrices
Selection Stable synthetic glucuronide for targeted studies
Use Context Analytical method validation and reactivity assessment

Why Substituting Fusidic Acid Acyl beta-D-Glucuronide with the Parent Drug or Other Metabolites Undermines Experimental Integrity


Generic substitution of Fusidic Acid Acyl beta-D-Glucuronide with fusidic acid or other analogs (e.g., 3-keto fusidic acid) is scientifically invalid due to distinct biological activity, physicochemical properties, and analytical behavior. Fusidic acid undergoes rapid, species-specific metabolism (e.g., to 3-epifusidic acid in rodents) that limits its in vivo utility [1], whereas the glucuronide is a stable, synthetically accessible form used for targeted studies . Critically, the acyl glucuronide moiety imparts markedly different solubility and reactivity [2] that alter its behavior in biological matrices and analytical systems, making it a unique entity for validation protocols.

Metabolic instability of parent drug
Fusidic acid is rapidly metabolized in rodents, limiting in vivo utility; the glucuronide provides a stable reference form.
Altered physicochemical properties
The acyl glucuronide moiety markedly changes solubility and reactivity, shifting retention and matrix behavior.
Analytical non-interchangeability
Chromatographic retention and MS ionization differ from parent drug and 3-keto fusidic acid, requiring dedicated standards.

Quantitative Evidence: Differentiating Fusidic Acid Acyl beta-D-Glucuronide from Parent Drug and Active Metabolite 3-Keto Fusidic Acid


Reduced Antibacterial Activity Compared to 3-Keto Fusidic Acid: MIC Value Analysis

Fusidic Acid Acyl beta-D-Glucuronide exhibits significantly reduced antibacterial activity compared to the active metabolite 3-keto fusidic acid. The minimum inhibitory concentration (MIC) for Fusidic Acid Glucuronide against Staphylococcus aureus is 12 mg/L, whereas 3-keto fusidic acid demonstrates an MIC of 0.3 mg/L against the same organism . This 40-fold difference in potency confirms that glucuronidation is a major metabolic inactivation pathway.

MIC comparison
Reported
12 mg/L vs 0.3 mg/L
40-fold difference
Supports metabolite as exposure marker, not active antimicrobial
In vitro S. aureus MIC; direct head-to-head comparison
Antimicrobial Resistance Metabolism Pharmacodynamics

Altered Physicochemical Properties: Enhanced Hydrophilicity via Glucuronidation

The addition of a glucuronic acid moiety drastically reduces lipophilicity, as quantified by the partition coefficient (LogP). Fusidic acid is highly lipophilic (LogP reported 5.67–6.41) [1], whereas Fusidic Acid Acyl beta-D-Glucuronide has a calculated LogP of 3.017 . This ~1000-fold decrease in lipophilicity dictates the metabolite's preferential distribution to aqueous compartments, biliary excretion, and altered chromatographic retention.

LogP shift
Data to verify
Glucuronide LogP 3.0
vs 5.7–6.4 (parent)
Distinct reversed-phase retention; explains biliary excretion route
Calculated and literature-derived values
Drug Metabolism ADME Analytical Chemistry

Role as a Certified Reference Standard for Analytical Method Validation and QC

Unlike parent fusidic acid or other metabolites, Fusidic Acid Acyl beta-D-Glucuronide is supplied as a high-purity (≥95%) reference standard specifically characterized for use in analytical method development, method validation (AMV), and Quality Control (QC) . It is provided with comprehensive characterization data (including HPLC, MS, and NMR spectra) , ensuring regulatory compliance for Abbreviated New Drug Applications (ANDA) and commercial production .

Reference standard
Class-level
≥95% purity, HPLC, MS, NMR characterization
Mandatory for regulatory-compliant metabolite quantification
Supplied with full characterization data
Pharmaceutical Analysis Quality Control Method Validation

Potential for Covalent Protein Adduct Formation and Toxicity Screening

Acyl glucuronides, as a class, are chemically reactive species known to undergo hydrolysis and pH-dependent intramolecular migration, forming covalent adducts with proteins [1]. While specific data for the fusidic acid glucuronide is limited, the parent drug fusidic acid is known to inhibit UGT1A1-catalyzed glucuronidation (IC50 = 16 µM) [2] and disrupt hepatobiliary transport [2], mechanisms potentially linked to reactive metabolite formation. The glucuronide itself is therefore a critical reagent for in vitro reactivity and protein adduct formation studies.

Protein adduct risk
Class-level
Acyl glucuronide class reactivity
Tool for investigating potential hepatotoxicity link
Specific fusidic acid glucuronide data pending
Drug Safety Toxicology Reactive Metabolites

Validated Application Scenarios for Fusidic Acid Acyl beta-D-Glucuronide in Pharmaceutical and Biomedical Research


Pharmacokinetic and Drug Metabolism Studies in Preclinical Species

Used as an analytical reference standard to quantify fusidic acid glucuronidation rates and systemic exposure in plasma and urine [1]. This is critical for interpreting the low in vivo efficacy of fusidic acid in rodent models, which is attributed to rapid, species-specific metabolism (e.g., to 3-epifusidic acid) rather than direct glucuronidation [2].

Method Development and Validation for ANDA and QC of Fusidic Acid Formulations

Employed as a certified impurity/metabolite standard in HPLC and LC-MS/MS methods to demonstrate analytical specificity, linearity, accuracy, and precision . Compliance with regulatory guidelines (ICH, FDA) for generic drug applications necessitates the use of this specific compound .

In Vitro Hepatotoxicity and Drug-Drug Interaction (DDI) Screening

Utilized in hepatocyte or microsomal stability assays to assess the potential of fusidic acid acyl glucuronide to form reactive intermediates or covalent protein adducts [3]. This helps de-risk clinical development by identifying potential links to the conjugated hyperbilirubinemia and cholestasis observed with chronic fusidic acid therapy [4].

Mechanistic Studies of Enterohepatic Recirculation

Employed as a tracer to investigate biliary excretion and enterohepatic cycling of fusidic acid metabolites. The compound's increased aqueous solubility (LogP = 3.017 vs. 6.41 for parent) dictates its preferential biliary elimination, and its use helps elucidate the role of transporters (e.g., MRP2, BSEP) in this process [4].

Application
Selection Property
Validation Focus
Preclinical PK/metabolism studies
Metabolite-specific analytical standard
Quantification of glucuronidation and systemic exposure
Method validation for ANDA/QC
Certified reference standard with characterization data
Specificity, linearity, accuracy, precision
In vitro hepatotoxicity and DDI screening
Acyl glucuronide reactivity probe
Reactive intermediate and protein adduct assessment
Mechanistic enterohepatic recirculation studies
Biliary excretion tracer
Transporter-mediated metabolite elimination

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